molecular formula C21H22N2O3S B6948086 N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide

N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B6948086
M. Wt: 382.5 g/mol
InChI Key: DWHYPGNHIDWWOT-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and a hydroxyoxane moiety

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-23(14-21(25)8-10-26-11-9-21)20(24)16-13-18(19-7-4-12-27-19)22-17-6-3-2-5-15(16)17/h2-7,12-13,25H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHYPGNHIDWWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxyoxane Moiety: The hydroxyoxane moiety can be attached via a nucleophilic substitution reaction, where a hydroxyoxane derivative reacts with a suitable leaving group on the quinoline core.

    Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyoxane moiety, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and antibacterial agents. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the thiophene ring can participate in π-π stacking interactions. The hydroxyoxane moiety can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Thiophene Derivatives: Thiophene-containing compounds such as thiophene-2-carboxylic acid are used in various chemical syntheses and material science applications.

    Oxane Derivatives: Compounds with oxane moieties, like tetrahydropyran derivatives, are common in natural products and synthetic chemistry.

Uniqueness

N-[(4-hydroxyoxan-4-yl)methyl]-N-methyl-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and hydroxyoxane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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